REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[Cl:13][C:14]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].S(=O)(=O)(O)O.B(O)(O)O>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:15]=1[C:16]([O:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:11][CH:10]=1)=[O:17]
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
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C(CCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
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B(O)(O)O
|
Name
|
pure product
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 29 hours under a Dean-Stark trap
|
Duration
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29 h
|
Type
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CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
WASH
|
Details
|
the product is washed with ligroin
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Type
|
CUSTOM
|
Details
|
The resulting 4-pentylphenyl 2-chloro-4-hydroxybenzoate is recrystallized from an ethanol/water mixture
|
Type
|
CUSTOM
|
Details
|
to give 25.6 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)OC2=CC=C(C=C2)CCCCC)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |